molecular formula C17H12BrN3O5 B2943458 N'-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide CAS No. 923201-24-5

N'-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide

Cat. No.: B2943458
CAS No.: 923201-24-5
M. Wt: 418.203
InChI Key: GZJSEFNHDURDOP-UHFFFAOYSA-N
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Description

N’-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. This intermediate is then reacted with pyridine-4-carbohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N’-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
  • 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
  • 6-bromo-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

N’-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is unique due to the presence of both chromene and pyridine moieties in its structure. This dual functionality enhances its potential for diverse biological activities and applications in various fields of research .

Properties

IUPAC Name

N'-(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O5/c1-25-13-8-11(18)6-10-7-12(17(24)26-14(10)13)16(23)21-20-15(22)9-2-4-19-5-3-9/h2-8H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJSEFNHDURDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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